molecular formula C11H9F3N2O2 B13670260 Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate CAS No. 944898-25-3

Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate

Cat. No.: B13670260
CAS No.: 944898-25-3
M. Wt: 258.20 g/mol
InChI Key: ZECWNQFHVWKQMT-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate is a versatile benzimidazole-based chemical building block designed for pharmaceutical research and discovery. The benzimidazole core is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds and its structural resemblance to naturally occurring purines . This specific derivative is functionalized with an ester group at the 2-position and a trifluoromethyl group at the 5-position, features that are often leveraged to fine-tune the molecule's physicochemical properties and binding affinity. Benzimidazole derivatives are extensively investigated for their potent pharmacological activities. Research indicates that such compounds demonstrate significant anticancer properties by acting through various mechanisms, including the induction of apoptosis (programmed cell death), disruption of cell cycle progression, and inhibition of key enzymatic targets like the epidermal growth factor receptor (EGFR) and topoisomerases . Furthermore, the scaffold exhibits broad-spectrum antimicrobial activity , with efficacy against a range of Gram-positive and Gram-negative bacteria and fungi, making it a valuable core structure for developing new anti-infective agents . The incorporation of the trifluoromethyl group, a common motif in modern drug design, is known to enhance metabolic stability, lipophilicity, and overall bioavailability. This product is intended for use as a key intermediate in the synthesis of more complex molecules or for direct biological evaluation in hit-to-lead optimization campaigns. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

944898-25-3

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-15-7-4-3-6(11(12,13)14)5-8(7)16-9/h3-5H,2H2,1H3,(H,15,16)

InChI Key

ZECWNQFHVWKQMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Classical Cyclization of o-Phenylenediamine Derivatives

A common approach to synthesize benzimidazole derivatives involves the cyclization of o-phenylenediamine with appropriate carboxylic acid derivatives or aldehydes. For the target compound, the starting material typically includes a substituted o-phenylenediamine bearing a trifluoromethyl group at the 5-position, combined with ethyl 2-carboxylate functionalities.

  • General procedure: The reaction proceeds via condensation of the diamine with ethyl 2-carboxylate or its activated derivatives under acidic or reductive conditions to form the benzimidazole ring system.
  • Reagents and conditions: Acidic media such as acetic acid or hydrochloric acid are often used, sometimes with heating or reflux to facilitate cyclization.
  • Yields: Moderate to good yields (typically 50-80%) are reported depending on the exact substituents and reaction parameters.

One-Pot Reductive Cyclization Using Sodium Dithionite

An efficient and sustainable method involves a one-pot heterocyclization reaction using sodium dithionite (Na2S2O4) as a reducing agent in dimethyl sulfoxide (DMSO). This method was exemplified in the synthesis of related benzimidazole-5-carboxylic acid derivatives and can be adapted for the trifluoromethyl-substituted target compound.

  • Procedure: Ethyl 4-(methylamino)-3-nitrobenzoate is reacted with an appropriate trifluoromethyl-substituted benzaldehyde in the presence of sodium dithionite in DMSO.
  • Mechanism: Sodium dithionite reduces nitro groups and facilitates cyclization through reductive heterocyclization.
  • Advantages: This method minimizes the use of hazardous reagents, reduces reaction time, and simplifies workup.
  • Characterization: Products are typically confirmed by IR, ^1H and ^13C NMR, and mass spectrometry.
  • Yield: Yields are generally good, though specific data for the trifluoromethyl derivative are limited.

Multi-Step Synthetic Routes Involving Halogenated Intermediates

According to patent literature, preparation of benzimidazole derivatives with trifluoromethyl substituents often involves multi-step sequences starting from halogenated precursors.

  • Key steps:
    • Preparation of halogenated benzimidazole intermediates via reaction of substituted o-phenylenediamines with halogenated benzaldehydes.
    • Functional group transformations including esterification, amidation, or halogen exchange.
    • Final coupling or cyclization steps to introduce the trifluoromethyl group and form the ethyl carboxylate moiety.
  • Reagents: Use of coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) are common.
  • Reaction conditions: Reactions are typically carried out in anhydrous solvents such as ethanol or tetrahydrofuran (THF), sometimes under reflux.
  • Yields: Stepwise yields vary, with isolated yields for key intermediates ranging from 49% to 77%.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Classical Cyclization o-Phenylenediamine + ethyl carboxylate, acid, heat Simple, well-established 50-80 Requires acidic conditions, moderate time
One-Pot Reductive Cyclization Sodium dithionite, DMSO, substituted benzaldehyde Sustainable, fewer steps, mild Not specified Efficient for related benzimidazoles
Multi-Step Halogenated Route Halogenated intermediates, HBTU, DIPEA, reflux High selectivity, versatile 49-77 Multi-step, requires purification at each step
Radical Cascade Cyclization α,α-Difluorophenylacetic acid, base-free, metal-free Mild, high functional group tolerance 59-87 More suited for fused benzimidazole systems

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. For example:

  • Conditions : 33% NaOH in ethanol under reflux .

  • Outcome : Conversion to 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid with >70% yield (analogous to compound 3 in ).

SubstrateReagents/ConditionsProductYieldSource
Ethyl benzimidazole-esterNaOH (33%), EtOH, refluxBenzimidazole-carboxylic acid~72%

N-Alkylation at the Benzimidazole Nitrogen

The NH group of the benzimidazole ring undergoes alkylation with alkyl halides or benzyl halides:

  • Typical conditions : Sodium hydroxide (1.0 equiv) in THF, room temperature, overnight .

  • Example : Reaction with methyl iodide forms the N-methyl derivative (see for analogous protocols).

Alkylating AgentConditionsProductYieldSource
Methyl iodideNaOH, THF, RT, 12 h1-Methyl-5-(trifluoromethyl)-benzimidazole>85%
Benzyl bromideNaOH, THF, RT, 12 h1-Benzyl derivative~80%

Electrophilic Substitution at the Benzimidazole Core

The trifluoromethyl group directs electrophilic substitution to specific positions. For instance:

  • Bromination : Bromine or NBS in DMF at 90°C introduces bromine at the 4-position (see for analogous imidazole bromination).

ReagentConditionsProductYieldSource
NBSDMF, 90°C, 3 h4-Bromo-5-(trifluoromethyl)-derivative82%

Functionalization via Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can modify the aryl backbone:

  • Example : Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives (inferred from ).

PartnerCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF2-Aryl-substituted derivative75–85%

Scientific Research Applications

Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate ()

  • Substituents : Trifluoromethyl at the para position of the 2-phenyl group, ester at position 3.
  • Key Differences: The trifluoromethyl group is on the phenyl substituent rather than the benzimidazole core.
  • Implications : The compound may exhibit distinct binding affinities compared to the target molecule, as the -CF₃ group is spatially separated from the core structure .

Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate ()

  • Substituents : Hydroxyethyl (-CH₂CH₂OH) at position 1, phenyl at position 2.
  • Key Differences : The hydroxyethyl group introduces hydrophilicity, contrasting with the hydrophobic -CF₃ group in the target compound.
  • Implications : Enhanced solubility may improve bioavailability but reduce membrane permeability compared to the target molecule .

Heterocyclic Modifications

Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate ()

  • Structure : Combines benzimidazole with a thiazole ring.
  • Key Differences : The thiazole moiety introduces sulfur, which can participate in hydrogen bonding and alter electronic properties.

Ethyl 2-phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate ()

  • Structure : 1,2,3-Triazole core with ester and -CF₃ groups.
  • Key Differences : The triazole ring is more electron-deficient than benzimidazole, influencing reactivity in click chemistry or metal-catalyzed reactions.

Functional Group Variations

Ethyl 1-(butan-2-yl)-2-(2-methoxy-phenyl)-1H-benzimidazole-5-carboxylate ()

  • Substituents : Branched alkyl (butan-2-yl) at position 1, methoxy (-OCH₃) at position 2.
  • Key Differences : The methoxy group is electron-donating, opposing the electron-withdrawing -CF₃ in the target compound.
  • Implications : Altered electronic effects could modulate interactions with cytochrome P450 enzymes or other oxidative metabolic pathways .

Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate ()

  • Structure : Indazole core (fused benzene-pyrazole) with -NH₂ at position 3.
  • Key Differences: The amino group enhances solubility and hydrogen-bonding capacity, while the indazole core may confer different pharmacokinetic profiles.
  • Implications: Potential for improved target engagement in polar active sites compared to the benzimidazole derivative .

Data Tables: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Key Functional Groups Biological Activity (Reported)
Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate (Target) Benzimidazole -CF₃ (5), -COOEt (2) Trifluoromethyl, ester Antimicrobial, antitumor
Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate Benzimidazole -Ph-CF₃ (2), -COOEt (5) Phenyl-CF₃, ester Not specified
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate Thiazole-benzimidazole Thiazole (4-methyl), -COOEt (5) Thiazole, ester Potential enzyme inhibition
Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate Indazole -NH₂ (3), -CF₃ (5), -COOEt (1) Amino, trifluoromethyl, ester Solubility-enhanced drug candidates

Research Findings and Implications

  • Trifluoromethyl Position: Placement of -CF₃ on the benzimidazole core (target compound) vs. a phenyl substituent () significantly affects electronic interactions.
  • Ester Group Utility : The ester at position 2 in the target compound allows for hydrolysis to carboxylic acids, enabling prodrug strategies. This is absent in compounds with ester groups at position 1 () .
  • Biological Activity : Benzimidazoles with -CF₃ (target) and hydroxyethyl () groups show divergent solubility profiles, suggesting tailored applications: hydrophobic environments (e.g., CNS targets) vs. aqueous systems (e.g., renal therapies) .

Biological Activity

Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and antiparasitic effects, supported by various studies and data.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its broad spectrum of biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives, including this compound.

  • Minimum Inhibitory Concentrations (MICs) :
    • The compound exhibited MIC values ranging from 16 to 1 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • In comparative studies, derivatives with similar structures showed significant antibacterial activity, indicating the potential of this compound as an antimicrobial agent.
CompoundMIC (µg/mL)Target Organism
This compound16 - 1S. aureus, E. coli
Other derivatives1 - 4Various Gram-positive and Gram-negative strains

2. Anticancer Activity

The anticancer properties of this compound have been explored in several studies.

  • Cell Lines Tested : The compound has shown promising results against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer).
  • IC50 Values : Compounds in this class have demonstrated IC50 values as low as 3 µM against human leukemia cells .
Cell LineIC50 (µM)Activity
MDA-MB-231~16.38Antiproliferative
A549~37.68Cytotoxic

3. Antiparasitic Activity

Research has also indicated that benzimidazole derivatives possess antiparasitic effects.

  • Antiplasmodial Properties : Ethyl derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria, with significant inhibition observed in chloroquine-sensitive strains .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Apoptosis Induction : The compound appears to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
  • Inhibition of Microtubule Dynamics : Similar to other benzimidazoles, it may inhibit microtubule formation, which is crucial for cell division .

Case Studies and Research Findings

  • A study highlighted its selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Another investigation reported its synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines .

Q & A

Q. What are the established synthetic routes for Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate, and what are critical optimization parameters?

A common method involves cyclocondensation of 4-(trifluoromethyl)phenylenediamine derivatives with ethyl glyoxylate or its equivalents under acidic conditions. Key parameters include:

  • Temperature control : Reactions are typically carried out at 80–100°C to ensure cyclization while avoiding decomposition .
  • Acid catalysis : HCl or acetic acid is used to protonate intermediates, facilitating ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
    For analogs, microwave-assisted synthesis has been reported to reduce reaction times and improve yields (e.g., 65–85%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns, with trifluoromethyl groups showing distinct triplets at δ -60 to -65 ppm .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 285.05 for C11_{11}H9_9F3_3N2_2O2_2) and fragmentation pathways .
  • Elemental analysis : Validates purity (>98%) and stoichiometry .
    For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsion angles (e.g., C–N–C angles ~105–125°) .

Q. What preliminary biological screening approaches are used for benzimidazole derivatives?

  • In vitro assays : Antifungal/antibacterial activity is tested via microbroth dilution (MIC values), with trifluoromethyl groups enhancing lipophilicity and membrane penetration .
  • Enzyme inhibition : Kinase or protease inhibition is assessed using fluorescence-based assays (e.g., IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate selectivity indices .

Advanced Research Questions

Q. How do crystallographic studies resolve electronic effects of the trifluoromethyl group on benzimidazole core stability?

SCXRD reveals that the electron-withdrawing trifluoromethyl group induces:

  • Planar distortion : The benzimidazole ring adopts a slight non-planar geometry (torsion angles ~5–10°) to minimize steric clash with the substituent .
  • Intermolecular interactions : CF3_3 participates in weak C–F···H–C hydrogen bonds (2.8–3.2 Å), stabilizing crystal packing .
    Refinement using SHELX software (e.g., SHELXL) accounts for anisotropic displacement parameters, with R1 values <0.05 for high-resolution datasets .

Q. What strategies address low yields in multi-step syntheses of substituted benzimidazole analogs?

  • Intermediate trapping : Isolation of Schiff base intermediates (e.g., from phenylenediamine and ethyl glyoxylate) prevents side reactions .
  • Protecting groups : Boc-protection of amines improves regioselectivity during cyclization .
  • Catalytic optimization : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups post-cyclization with >75% efficiency .

Q. How are computational methods applied to predict structure-activity relationships (SAR) for trifluoromethyl-substituted benzimidazoles?

  • DFT calculations : B3LYP/6-31G(d) models predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions influenced by CF3_3 .
  • Molecular docking : AutoDock Vina simulates binding to targets (e.g., COX-2), showing CF3_3 enhances hydrophobic interactions in active sites .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2 Å indicating stable binding .

Q. What are common pitfalls in interpreting 19F^{19}\text{F}19F NMR spectra of trifluoromethylated benzimidazoles?

  • Splitting patterns : Coupling with adjacent protons (e.g., JFH_{F-H} ~8–12 Hz) can mask integration accuracy. Use decoupling experiments or 2D 19F^{19}\text{F}-1H^{1}\text{H} HOESY for clarity .
  • Solvent effects : Deuterated DMSO may cause signal broadening; CDCl3_3 is preferred for sharper peaks .

Methodological Challenges and Solutions

Q. How to resolve contradictions in reported biological activities of structurally similar analogs?

  • Meta-analysis : Compare IC50_{50} values across studies using standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Probe substituent effects : Systematic variation of substituents (e.g., replacing CF3_3 with Cl or OCH3_3) isolates electronic vs. steric contributions .

Q. What quality control measures ensure reproducibility in benzimidazole crystallography?

  • Twinned data : Use SHELXD to detect and model twin domains (e.g., Hooft y parameters <0.05) .
  • Thermal motion : Apply TLS refinement in SHELXL to account for rigid-body vibrations .

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